6-Bromothiochroman-4-amine 6-Bromothiochroman-4-amine
Brand Name: Vulcanchem
CAS No.: 1097804-55-1
VCID: VC8206456
InChI: InChI=1S/C9H10BrNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2
SMILES: C1CSC2=C(C1N)C=C(C=C2)Br
Molecular Formula: C9H10BrNS
Molecular Weight: 244.15

6-Bromothiochroman-4-amine

CAS No.: 1097804-55-1

Cat. No.: VC8206456

Molecular Formula: C9H10BrNS

Molecular Weight: 244.15

* For research use only. Not for human or veterinary use.

6-Bromothiochroman-4-amine - 1097804-55-1

Specification

CAS No. 1097804-55-1
Molecular Formula C9H10BrNS
Molecular Weight 244.15
IUPAC Name 6-bromo-3,4-dihydro-2H-thiochromen-4-amine
Standard InChI InChI=1S/C9H10BrNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2
Standard InChI Key BBIVYWYYBBNZIL-UHFFFAOYSA-N
SMILES C1CSC2=C(C1N)C=C(C=C2)Br
Canonical SMILES C1CSC2=C(C1N)C=C(C=C2)Br

Introduction

Chemical Identification and Structural Features

Molecular Architecture

6-Bromothiochroman-4-amine belongs to the thiochroman family, a bicyclic system comprising a benzene ring fused to a tetrahydrothiopyran ring. The compound’s structure includes:

  • Bromine substitution at the 6-position of the aromatic ring, influencing electronic properties and reactivity.

  • Primary amine group at the 4-position of the thiopyran moiety, which enhances potential for hydrogen bonding and pharmacological interactions.

While the exact crystal structure of 6-bromothiochroman-4-amine remains uncharacterized, its ketone precursor, 6-bromothiochroman-4-one (CAS 13735-13-2), has been extensively studied. The ketone derivative features a molecular formula of C9H7BrOSC_9H_7BrOS and a molecular weight of 243.12 g/mol . Comparative analysis suggests that reduction of the ketone to an amine would yield a molecular formula of C9H10BrNSC_9H_{10}BrNS, with a theoretical molecular weight of 244.15 g/mol.

Spectral Characteristics

Nuclear magnetic resonance (NMR) data for 6-bromothiochroman-4-one provides a foundation for predicting the amine’s spectral profile:

  • 1H^1H NMR: The ketone precursor exhibits signals at δ 8.07–7.63 ppm (aromatic protons) and δ 3.22–2.93 ppm (methylene groups adjacent to the carbonyl) . Replacement of the carbonyl with an amine group would likely shift these signals due to changes in electron density and hydrogen bonding.

  • 13C^{13}C NMR: The carbonyl carbon at δ 192.0 ppm in the ketone would be absent in the amine, replaced by a carbon resonating near δ 40–50 ppm, typical for aliphatic amines.

Synthesis and Reaction Pathways

Bromination of Thiochroman-4-one

The synthesis of 6-bromothiochroman-4-one, a critical precursor, involves electrophilic aromatic substitution using bromine (Br2Br_2) in the presence of AlCl3AlCl_3 as a Lewis acid :

  • Reaction Conditions:

    • AlCl3AlCl_3 (2.01 g, 15.1 mmol) and CH2Cl2CH_2Cl_2 as solvent.

    • Slow addition of Br2Br_2 (1.28 g, 7.98 mmol) at 0°C over 30 minutes.

    • Stirring at 0°C for 4 hours yields a mixture of mono- and di-brominated products.

  • Product Isolation:

    • Flash chromatography (20% ethyl acetate/hexane) separates 6-bromothiochroman-4-one (46% yield), 8-bromo isomer (15%), and 6,8-dibromo derivative (10%) .

Physicochemical Properties

Solubility and Partition Coefficients

Data for 6-bromothiochroman-4-one (LogP = 2.85) indicates moderate lipophilicity, which is likely conserved in the amine derivative . Key predictions for 6-bromothiochroman-4-amine include:

  • Aqueous Solubility: Estimated 0.1–0.2 mg/mL based on analog solubility trends .

  • LogP: ~2.0–3.0, favoring membrane permeability and central nervous system (CNS) penetration.

Pharmacokinetic Predictions

Computational models for the ketone precursor suggest:

  • GI Absorption: High (>80%) due to moderate LogP and molecular weight <500 g/mol .

  • BBB Permeation: Likely, as indicated by the ketone’s predicted BBB permeant properties .

  • CYP Inhibition: Potential inhibition of CYP1A2, a common feature of brominated aromatics .

Challenges and Future Directions

Synthetic Optimization

Current yields for 6-bromothiochroman-4-one synthesis (46%) highlight the need for improved regioselectivity in bromination reactions. Strategies could include:

  • Directed Ortho-Metalation: Using directing groups to enhance bromine placement at the 6-position.

  • Catalytic C–H Activation: Transition metal catalysts to achieve site-specific functionalization.

Pharmacological Profiling

Comprehensive in vitro and in vivo studies are required to elucidate the amine’s:

  • Toxicity Profile: Acute and chronic effects in mammalian models.

  • Mechanism of Action: Target identification via proteomic and metabolomic approaches.

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